molecular formula C19H9ClF5NO2 B3041609 N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide CAS No. 331632-61-2

N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide

Cat. No. B3041609
CAS RN: 331632-61-2
M. Wt: 413.7 g/mol
InChI Key: NHGDSPOQBWQQEV-UHFFFAOYSA-N
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Description

“N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide” is a chemical compound with a molecular formula of C19H9ClF5NO2 . It is related to other compounds such as “N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-chlorobenzamide” and "N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-3-fluorobenzamide" .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group attached to a phenyl group, which is further attached to a pentafluorophenoxy group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The molecular weight of “N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide” is 413.73 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

properties

IUPAC Name

2-chloro-N-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9ClF5NO2/c20-12-7-2-1-6-11(12)19(27)26-9-4-3-5-10(8-9)28-18-16(24)14(22)13(21)15(23)17(18)25/h1-8H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGDSPOQBWQQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)OC3=C(C(=C(C(=C3F)F)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9ClF5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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